

2-Amino-1-(4'-benzyloxyphenyl)ethanol CAS 56443-72-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-1-(4'-benzyloxyphenyl)ethanol
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An In-Depth Technical Guide to **2-Amino-1-(4'-benzyloxyphenyl)ethanol** (CAS 56443-72-2): A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of **2-Amino-1-(4'-benzyloxyphenyl)ethanol**, CAS 56443-72-2, a critical intermediate in the synthesis of high-value pharmaceuticals. Primarily recognized for its role as a precursor to Salmeterol, a long-acting β 2-adrenergic agonist, this document delves into its chemical identity, stereochemical importance, and strategic position in drug development. We present detailed, field-proven methodologies for its synthesis, purification, and analytical characterization, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this pivotal molecule.

Introduction & Strategic Importance

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a β -amino alcohol derivative whose significance is almost exclusively tied to its function as a key building block in the synthesis of important active pharmaceutical ingredients (APIs).^[1] Its structure incorporates a chiral center, a primary amine, and a benzyl-protected phenol, features that make it an ideal precursor for complex molecular targets.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and use in synthetic applications.[\[2\]](#)[\[3\]](#)

Property	Value	Source
CAS Number	56443-72-2	[2] [3]
Molecular Formula	C ₁₅ H ₁₇ NO ₂	[2] [4]
Molecular Weight	243.30 g/mol	[2]
IUPAC Name	2-amino-1-(4-phenylmethoxyphenyl)ethanol	[2]
Synonyms	2-AMINO-1-(4-(PHENYLMETHOXY)-PHENYL)ETHANOL	[2]
Appearance	Yellow Solid	[2] [3]
Storage	2-8°C Refrigerator	[3]

The Critical Role in Drug Development: The Salmeterol Connection

The primary application of **2-Amino-1-(4'-benzyloxyphenyl)ethanol** is as a late-stage intermediate in the manufacturing of Salmeterol.[\[5\]](#) Salmeterol is a long-acting β_2 -adrenergic agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[\[5\]](#) The synthesis of Salmeterol involves the N-alkylation of the primary amine of this intermediate, followed by the deprotection (debenzylation) of the phenolic hydroxyl group.[\[5\]](#)[\[6\]](#) The presence of the benzyl protecting group is a strategic choice, as it prevents the phenolic hydroxyl from undergoing undesired side reactions during the alkylation step and can be reliably removed under specific hydrogenolysis conditions in a later step.[\[5\]](#)[\[6\]](#)

Stereochemistry: The Significance of the (R)-Enantiomer

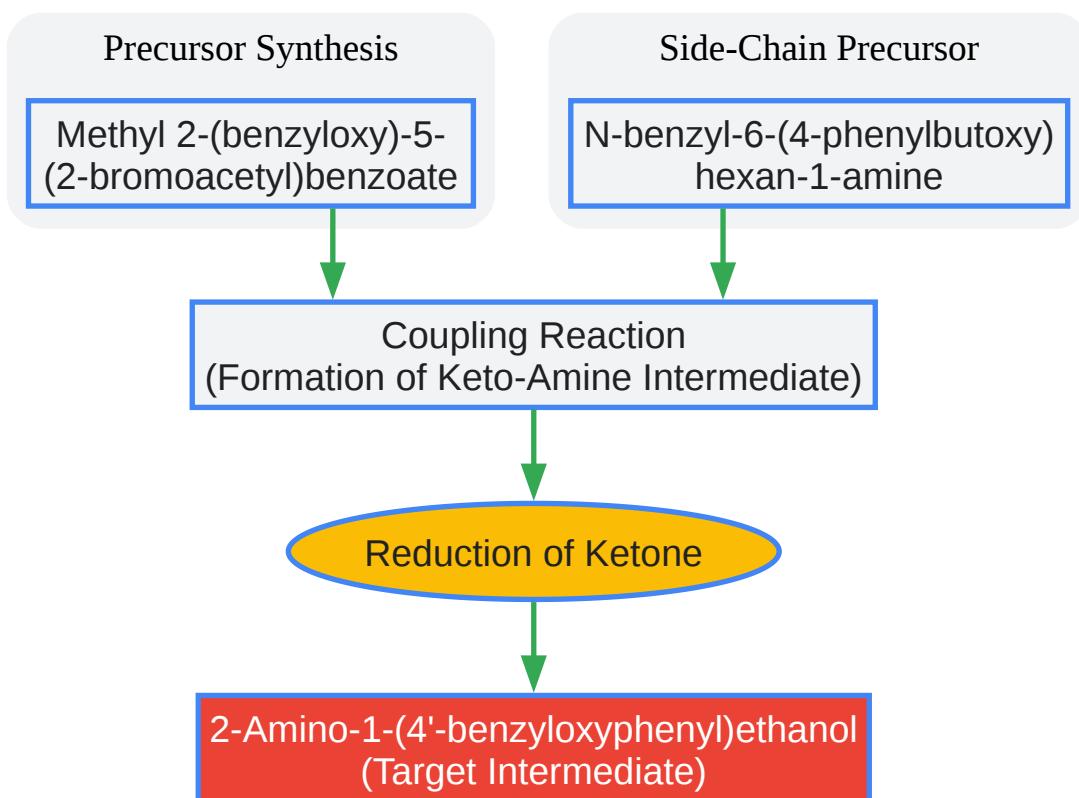
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry.^[7] Salmeterol is a chiral molecule, and its therapeutic effects are primarily attributed to the (R)-enantiomer. Consequently, the efficient production of enantiomerically pure (R)-Salmeterol is a major goal in its synthesis. This places a high demand on obtaining the chiral precursor, **(R)-2-Amino-1-(4'-benzyloxyphenyl)ethanol**, in high optical purity.^[8] Syntheses that can introduce this chirality early and maintain it throughout the reaction sequence are therefore of significant commercial and scientific interest.^{[7][8]}

Synthesis Methodologies

The synthesis of **2-Amino-1-(4'-benzyloxyphenyl)ethanol** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general approach involves the formation of a protected keto-amine followed by a critical reduction step.

General Synthetic Workflow

The overall logic of the synthesis involves creating a protected phenylethanone backbone, introducing the side chain via a coupling reaction, and finally, reducing the ketone to the desired secondary alcohol. This workflow is designed to build the molecule's complexity systematically while protecting reactive functional groups.



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Caption: General workflow for synthesizing the target intermediate.

Protocol: Reductive Pathway from a Keto-Amine Precursor

This protocol is based on a common and robust method documented in the patent literature for producing intermediates of Salmeterol.^{[5][9]} The causality behind this choice is its reliability and scalability.

Step 1: Synthesis of the Keto-Amine Intermediate

- Reactants: Charge a suitable reactor with Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1.0 eq) and N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (1.05 eq).
- Solvent & Base: Add Dimethylformamide (DMF) as the solvent and potassium carbonate (K_2CO_3 , 2.5 eq) as the base. The base is crucial for neutralizing the HBr formed during the nucleophilic substitution and the HCl from the amine salt.

- Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
- Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-amine, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.

Step 2: Reduction to **2-Amino-1-(4'-benzyloxyphenyl)ethanol**

- Reactant: Dissolve the crude keto-amine intermediate from Step 1 in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
- Reducing Agent: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of a powerful reducing agent like Lithium aluminum hydride (LiAlH₄, 1.5 eq). LiAlH₄ is chosen over milder agents like sodium borohydride because it can effectively reduce both the ketone and the ester functional groups present in the precursor to their respective alcohols.^[5]
- Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
- Quenching & Isolation: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making them easy to filter off.
- Purification: Filter the resulting slurry and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol, which is a direct precursor to Salmeterol and structurally related to the title compound.^[5] To obtain the title compound itself, a different starting material without the methyl benzoate and hydroxymethyl groups would be used, but the core reduction principle remains identical.

Purification and Isolation

Achieving high purity (>99%) is non-negotiable for pharmaceutical intermediates. Impurities can lead to side reactions in subsequent steps and may introduce toxic by-products into the

final API.[10]

Protocol: Flash Column Chromatography

- Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.
- Column Packing: Pack a glass column with the slurry to create a uniform stationary phase.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
- Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 40% ethyl acetate in hexane.
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **2-Amino-1-(4'-benzyloxyphenyl)ethanol**.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate. This forms a self-validating system where the data from multiple orthogonal techniques must be consistent with the expected structure.[11]

Structural Elucidation

- ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. Expected signals would include aromatic protons from both the benzyloxy and phenyl rings, a characteristic multiplet for the C-H proton adjacent to the hydroxyl group, and signals for the aminomethyl (-CH₂-NH₂) and benzylic (-O-CH₂-Ph) protons.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 244.31 m/z.

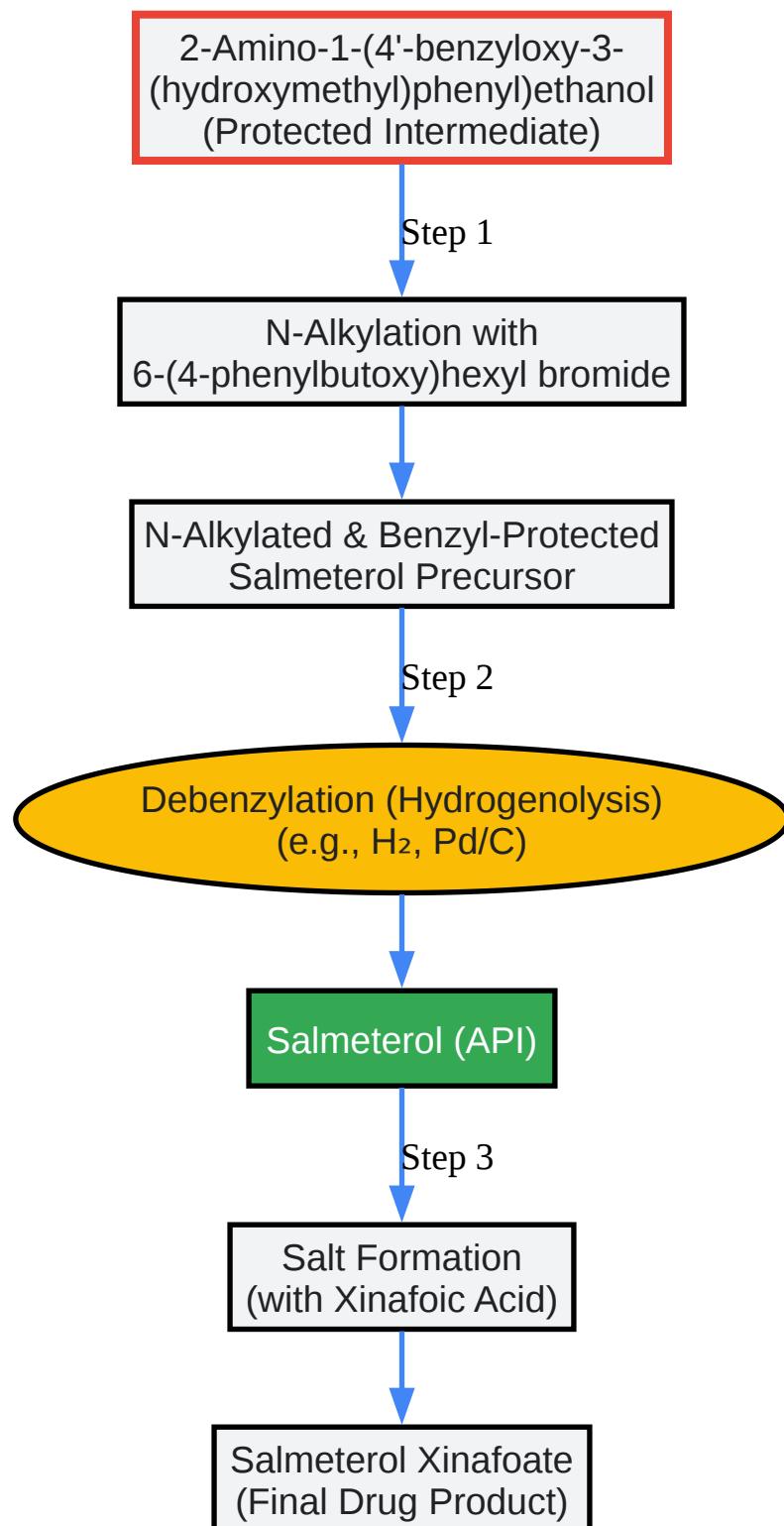
Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of pharmaceutical intermediates.[\[11\]](#)

Parameter	Typical Value	Rationale
Column	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 μ m)	Provides good separation for moderately polar organic compounds. [11]
Mobile Phase	Isocratic mixture of Phosphate Buffer (pH ~3-5) and Acetonitrile	The buffered aqueous phase controls the ionization state of the amine, while the organic modifier (acetonitrile) controls retention time.
Flow Rate	1.0 mL/min	Standard analytical flow rate for good peak shape and resolution.
Detection	UV at ~225 nm or ~275 nm	Wavelengths where the phenyl and benzyloxy chromophores exhibit strong absorbance.
Column Temp.	30°C	Ensures reproducible retention times by controlling viscosity and mass transfer.

Application in the Synthesis of Salmeterol

The purified **2-Amino-1-(4'-benzyloxyphenyl)ethanol** serves as the linchpin for introducing the characteristic amino-alcohol side chain of Salmeterol. The final steps to the API are illustrated below.



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Caption: Final synthetic steps from the key intermediate to the Salmeterol drug product.

The process involves N-alkylation of the amine, followed by a critical debenzylation step, typically using catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst), to remove the benzyl protecting group and reveal the free phenol of the final Salmeterol molecule. [5][6]

Conclusion

2-Amino-1-(4'-benzyloxyphenyl)ethanol is more than a mere chemical; it is an enabling molecule in the production of a vital medication for respiratory diseases. Its synthesis requires a nuanced understanding of protective group strategy, stereocontrol, and robust purification techniques. The methodologies and analytical frameworks presented in this guide underscore the level of precision and validation required in modern pharmaceutical development. For scientists and researchers, a thorough grasp of the principles governing the synthesis and handling of this intermediate is fundamental to the successful and efficient production of Salmeterol and other related APIs.

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- To cite this document: BenchChem. [2-Amino-1-(4'-benzyloxyphenyl)ethanol CAS 56443-72-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017926#2-amino-1-4-benzyloxyphenyl-ethanol-cas-56443-72-2]

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